4-(Diethylamino)benzophenone

Beschreibung

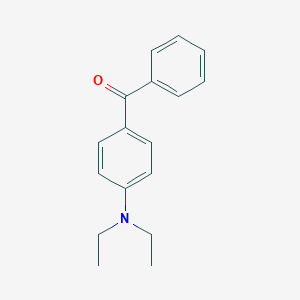

4-(Diethylamino)benzophenone (DEAB) is a benzophenone derivative characterized by a diethylamino group (–N(C₂H₅)₂) attached to the para position of one benzene ring. This structural feature enhances its electron-donating capacity, making it a valuable photoinitiator in polymer chemistry, particularly in UV-curable coatings and 3D printing resins . DEAB exhibits strong absorption in the UV spectrum (peak ~350 nm) and demonstrates moderate photostability under irradiation . Notably, DEAB is structurally simpler than bis-diethylamino analogs (e.g., 4,4′-bis(diethylamino)benzophenone, EMK), which influences its reactivity and applications .

Eigenschaften

IUPAC Name |

[4-(diethylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLJKTNBZKSHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280363 | |

| Record name | 4-(Diethylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18127-87-2 | |

| Record name | 18127-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Diethylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzophenone can be synthesized through the Friedel-Crafts acylation of N,N-diethylaniline with benzoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Diethylamino)benzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction can yield secondary amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Diethylamino)benzophenone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Diethylamino)benzophenone primarily involves its role as a photoinitiator. Upon exposure to ultraviolet (UV) light, the compound absorbs photons and undergoes a photochemical reaction to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of polymers. The diethylamino group enhances the compound’s ability to absorb UV light and generate radicals efficiently .

Vergleich Mit ähnlichen Verbindungen

4,4′-Bis(diethylamino)benzophenone (EMK)

- Structure: Contains two diethylamino groups on opposing benzene rings.

- Photopolymerization : EMK exhibits higher photosensitivity than DEAB due to enhanced electron-donating capacity, achieving faster curing rates in UV-initiated systems .

- Applications : Preferred in high-performance photoinitiators for industrial coatings .

4,4′-Bis(dimethylamino)benzophenone

- Structure: Substitutes diethylamino groups with dimethylamino (–N(CH₃)₂).

- Reactivity : Reduced steric hindrance compared to DEAB improves solubility in polar solvents but lowers photostability due to faster electron recombination .

- Toxicity: Dimethylamino derivatives show higher cytotoxicity in aquatic environments compared to DEAB .

4,4′-Bis(diethylamino)thiobenzophenone

- Structure : Replaces the ketone oxygen with sulfur.

- Absorption : Exhibits a red-shifted absorption spectrum (~400 nm) due to the thiocarbonyl group, expanding utility in visible-light applications .

UV Filters and Photostability

Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

- Structure: Combines a diethylamino-hydroxybenzoyl moiety with a hexyl benzoate group.

- UV Absorption : Peak at 354 nm (UVA range), outperforming DEAB in broad-spectrum protection .

- Degradation: Rapidly hydrolyzes in water (t₁/₂ < 24 hrs), especially under chlorination or acidic conditions, unlike DEAB, which is more stable in non-aqueous systems .

Benzophenone-8 (BP-8)

- Structure : Features hydroxyl and methoxy groups.

- Photostability : Less stable than DEAB under prolonged UV exposure due to hydroxyl group-mediated radical formation .

Photopolymerization Efficiency

Data derived from photopolymerization studies under 405 nm LED irradiation .

Solubility and Environmental Impact

- DEAB: Limited water solubility reduces environmental mobility but poses challenges in aqueous formulations .

- DHHB : Rapid hydrolysis in water minimizes bioaccumulation risks, unlike DEAB, which persists in organic matrices .

- 4-(Dimethylamino)benzophenone: Higher water solubility increases ecological toxicity, as noted in DNA interaction studies .

Biologische Aktivität

4-(Diethylamino)benzophenone, also known as 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), is a compound of significant interest in various fields, including photochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

DEABP is characterized by its benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. The presence of diethylamino groups enhances its lipophilicity, impacting its biological interactions. The molecular formula for DEABP is with a molecular weight of 336.46 g/mol.

Biological Activity Overview

- Photoinitiator in Polymerization : DEABP is primarily used as a photoinitiator in polymer chemistry. It effectively initiates the polymerization of dimethacrylate monomers when exposed to UV light, making it valuable in dental materials and coatings. Studies have shown that DEABP can enhance the degree of conversion (DC) in light-cured resins significantly compared to controls without it .

- Interaction with P-glycoprotein : Research indicates that DEABP exhibits potential as a modulator of P-glycoprotein (P-gp), a critical transporter involved in multidrug resistance (MDR) in cancer cells. Its structural similarities to other P-gp inhibitors suggest that it may enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux .

- Toxicokinetics : The toxicokinetics of benzophenone derivatives, including DEABP, have been studied to assess their absorption and metabolism in biological systems. These studies reveal rapid absorption and distribution in organisms, highlighting the importance of understanding their safety profile .

Table 1: Summary of Biological Activities

Case Study 1: Photopolymerization Efficiency

In a study investigating the efficiency of DEABP as a photoinitiator, cylindrical specimens made from bisphenol A glycerolate dimethacrylate were tested under varying light exposure times. Results indicated that resins containing DEABP achieved higher degrees of conversion at all measured intervals compared to those without it, demonstrating its effectiveness as a photoinitiator .

Case Study 2: P-glycoprotein Interaction

A series of docking studies explored the interaction between DEABP and P-glycoprotein. The findings suggested that DEABP could enter the binding cavity of P-gp similarly to known inhibitors, potentially enhancing drug absorption and efficacy against resistant tumor cells .

Q & A

Basic Research Questions

Q. How is 4-(Diethylamino)benzophenone utilized as a derivatizing agent in HPLC-UV methods for quantifying methoxyamine in anti-cancer research?

- Methodological Answer : this compound (DEAB) reacts with methoxyamine (MX) under acidic conditions to form a UV-active derivative, enabling quantification via HPLC-UV. The method involves optimizing reaction pH (typically 2–4), temperature, and time to maximize derivatization efficiency. Validation parameters include linearity (e.g., 0.1–50 µg/mL), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%). This approach is critical for studying MX’s pharmacokinetics in anti-cancer research .

Q. What methodologies are employed to detect this compound derivatives in food packaging materials, and how are interferences mitigated?

- Methodological Answer : High-purity solvents (e.g., acetonitrile) and SPE cartridges are used to extract this compound derivatives from food matrices. Interferences from co-eluting compounds (e.g., 4-methylbenzophenone) are minimized using gradient elution in HPLC with UV/Vis detection. Method validation includes spike-recovery tests (85–110%) and comparison with unprinted packaging controls to account for background contamination .

Q. What are the stability considerations for this compound under acidic reaction conditions in derivatization protocols?

- Methodological Answer : DEAB’s stability in acidic media is time-dependent. Prolonged exposure (>2 hours) to pH < 3 can lead to partial degradation, reducing derivatization efficiency. Stability tests involve monitoring absorbance changes at λmax (~340 nm) over time. Buffering agents (e.g., citrate-phosphate) are recommended to maintain pH consistency during MX derivatization .

Advanced Research Questions

Q. How does LC-MS/MS metabolomics facilitate the identification of this compound in complex biological matrices, and what are the key analytical challenges?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is used to detect this compound (MW 324.21996, C21H28N2O) in metabolomic profiles. Challenges include distinguishing it from isobaric compounds (e.g., diampromide) due to similar MS/MS fragmentation patterns. Data-dependent acquisition (DDA) and high-resolution mass spectrometry (HRMS) improve specificity, but synthetic standards are required for confirmation .

Q. What mechanisms underlie the role of this compound in enhancing photopolymerization efficiency when incorporated into polymerizable photoinitiators?

- Methodological Answer : In photoinitiators like MTPBP, this compound acts as a chromophore, absorbing UV light (λmax ~350 nm) and undergoing C-S bond photolysis to generate radicals. The diethylamino group enhances electron donation, stabilizing radical intermediates and accelerating polymerization kinetics. Efficiency is quantified via differential scanning photocalorimetry (DSP), showing >90% monomer conversion in acrylates .

Q. How do structural modifications of this compound influence its reactivity and function as a co-initiator in free radical polymerization systems?

- Methodological Answer : Substituents like dimethylamino (vs. diethylamino) reduce steric hindrance, increasing electron-donating capacity and radical generation rates. Comparative studies using ESR spectroscopy show that diethylamino derivatives exhibit prolonged radical lifetimes (~10 ms vs. 5 ms for dimethyl analogs), enhancing initiation efficiency in crosslinked polymers. Solvent polarity (e.g., acetonitrile vs. toluene) further modulates reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.